Lipophilicity-Driven Differentiation vs. Dimethomorph: A 2.4-unit XLogP3 Gap Dictates Solubility and Permeability Behavior
Computed XLogP3 for the target compound is 1.4, substantially lower than the 3.8 reported for the commercial morpholine fungicide dimethomorph [1][2]. This 2.4-unit difference translates to a predicted >100-fold higher aqueous solubility for the target compound, which directly impacts formulation feasibility and bioavailability in early-stage screening.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Dimethomorph (CAS 110488-70-5): XLogP3 = 3.8 |
| Quantified Difference | Δ XLogP3 = -2.4 (target is 2.4 log units more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm; PubChem 2025 release |
Why This Matters
A 2.4-unit lower XLogP3 predicts significantly superior aqueous solubility, reducing DMSO-dependent assay artifacts and enabling direct testing in physiological buffers.
- [1] PubChem Compound Summary for CID 737174, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, Computed Properties. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 86298, Dimethomorph, Computed Properties. National Center for Biotechnology Information (2025). View Source
